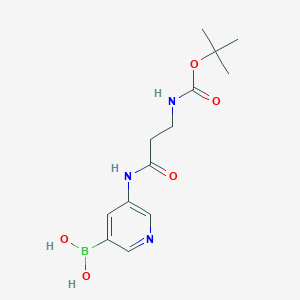

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

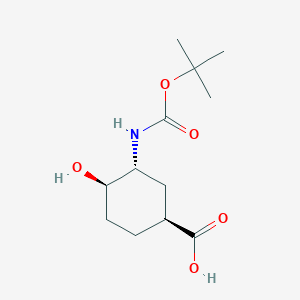

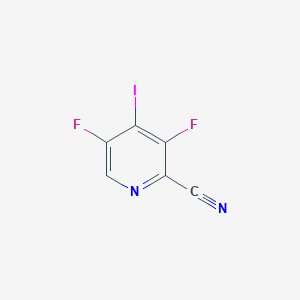

The synthesis of α-aminoboronic acids, which includes compounds like the one , involves highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives . The preparation of acyclic, carbocyclic, and azacyclic α-aminoboronic acid derivatives is covered .Molecular Structure Analysis

The molecular formula of this compound is C13H20BN3O5 . It has a complexity of 386, a rotatable bond count of 7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 121, and it has a heavy atom count of 22 .Scientific Research Applications

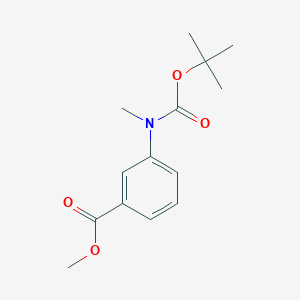

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) moiety is a crucial amine protecting group in peptide synthesis due to its resistance to racemization. A study demonstrated the efficiency of using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the method's selectivity and the ease of N-Boc group removal under mild conditions, which is essential for peptide synthesis and modifications (Heydari et al., 2007).

tert-ButoxycarbonylChloride in Amino Acid Protection

The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) facilitates the synthesis of Boc-amino acids. This method is particularly valuable for producing protected amino acids on a large scale, which are fundamental building blocks in peptide and protein synthesis (Vorbrüggen, 2008).

Synthesis of Amino Acid Derivatives

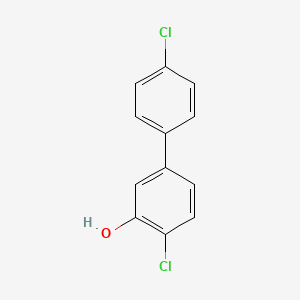

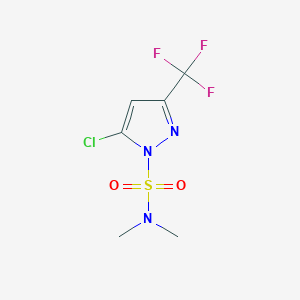

The tert-butoxycarbonyl group's versatility is further illustrated in the synthesis of complex amino acid derivatives, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from tert-butoxycarbonyl amino propanoic acid. These derivatives have shown significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Pund et al., 2020).

Advanced Organic Synthesis Techniques

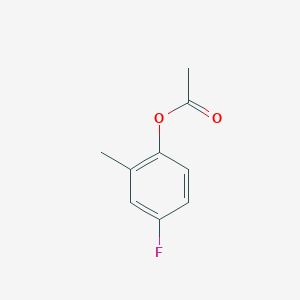

Research on the Boc group has also led to advanced synthesis techniques, such as rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination for introducing protected amino groups into aromatic compounds. This method's efficiency opens new pathways for synthesizing complex organic molecules and intermediates used in drug development and other areas of chemical research (Wippich et al., 2016).

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

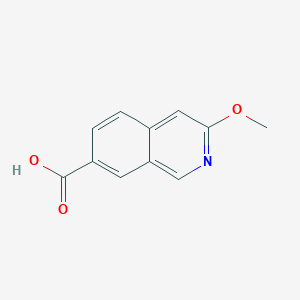

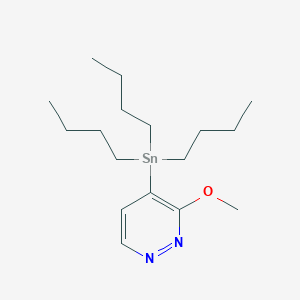

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound may be involved in biochemical pathways through its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The exact downstream effects would depend on the specific context of the reaction.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, base, solvent, and reaction conditions .

Properties

IUPAC Name |

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGITWATCYCNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.